N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride

CAS No.: 1236255-11-0

Cat. No.: VC2924770

Molecular Formula: C8H17ClN2O2

Molecular Weight: 208.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236255-11-0 |

|---|---|

| Molecular Formula | C8H17ClN2O2 |

| Molecular Weight | 208.68 g/mol |

| IUPAC Name | N-(2-methoxyethyl)pyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2.ClH/c1-12-6-5-10-8(11)7-3-2-4-9-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |

| Standard InChI Key | HPWKGBWLJFKWNO-UHFFFAOYSA-N |

| SMILES | COCCNC(=O)C1CCCN1.Cl |

| Canonical SMILES | COCCNC(=O)C1CCCN1.Cl |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 1236255-11-0 |

| Molecular Formula | C₈H₁₇ClN₂O₂ |

| Molecular Weight | 208.68 g/mol |

| IUPAC Name | N-(2-methoxyethyl)pyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2.ClH/c1-12-6-5-10-8(11)7-3-2-4-9-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |

| Standard InChIKey | HPWKGBWLJFKWNO-UHFFFAOYSA-N |

| SMILES | COCCNC(=O)C1CCCN1.Cl |

| MDL Number | MFCD13562515 |

Chemical Structure and Properties

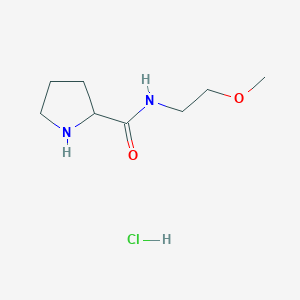

The molecular architecture of N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride features several distinct functional groups that contribute to its chemical behavior and potential reactivity patterns.

Structural Characteristics

The compound contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This ring is connected to a carboxamide group (-C(=O)NH-), which in turn links to a 2-methoxyethyl moiety. The nitrogen atom of the pyrrolidine ring contributes to the basic properties of the molecule, while the carboxamide group can participate in hydrogen bonding. The terminal methoxy group (-OCH₃) provides additional sites for potential interactions.

As a hydrochloride salt, the compound contains a protonated nitrogen (likely on the pyrrolidine ring), with the chloride ion serving as the counter-ion. This salt formation typically enhances water solubility compared to the free base form, an important consideration for various research applications.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride:

| Property | Value |

|---|---|

| Physical State | Solid (presumed based on similar compounds) |

| Color | Not specifically reported |

| Molecular Weight | 208.68 g/mol |

| Solubility | Expected to be soluble in water and polar organic solvents (typical for hydrochloride salts) |

| Storage Conditions | Recommended sealed in dry conditions at room temperature |

| Purity (Commercial) | ≥95% |

These properties influence the handling, storage, and application methodologies for this compound in research settings .

Synthesis Methods

The synthesis of N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride typically follows established organic chemistry reaction pathways for amide bond formation followed by salt preparation.

General Synthetic Route

The standard synthetic approach involves the formation of an amide bond between 2-pyrrolidinecarboxylic acid (proline) and 2-methoxyethylamine. This reaction typically requires activation of the carboxylic acid to enhance its reactivity toward nucleophilic addition by the amine.

A typical synthetic procedure involves:

-

Activation of the carboxylic acid group of 2-pyrrolidinecarboxylic acid using coupling agents

-

Nucleophilic addition by 2-methoxyethylamine to form the amide bond

-

Salt formation through treatment with hydrochloric acid

-

Purification steps, which may include crystallization or chromatography

| Precautionary Aspect | Recommendations |

|---|---|

| Personal Protection | Use of appropriate personal protective equipment including gloves, eye protection, and laboratory coat |

| Storage | Keep sealed in dry conditions at room temperature; keep container tightly closed |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray; avoid contact with skin, eyes, and clothing |

| Workplace | Ensure adequate ventilation; keep away from ignition sources |

| Emergency Response | If medical advice is needed, have product container or label at hand |

These recommendations align with standard precautionary statements for laboratory chemicals of similar classification .

Comparison with Similar Compounds

To better understand the potential properties and applications of N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride, it is valuable to examine structurally related compounds.

Structural Relatives

Several compounds share structural similarities with N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride:

-

N-methylpyrrolidine-2-carboxamide (N-methylprolinamide, CAS: 137693-34-6): A simpler analog lacking the methoxyethyl group, containing a methyl group attached to the amide nitrogen instead

-

Various pyrrolidine-2-carboxamide derivatives: Compounds with different substituents on the amide nitrogen, which may demonstrate varying biological activities and physicochemical properties

-

Piperidine and morpholine carboxamide analogs: Compounds with six-membered heterocyclic rings instead of the five-membered pyrrolidine ring, which may exhibit distinct spatial arrangements and biological interactions

Comparative Properties

The structural variations among these compounds can result in differences in:

-

Spatial arrangement and conformational preferences

-

Hydrogen bonding capabilities

-

Lipophilicity and membrane permeability

-

Receptor binding characteristics

-

Metabolic stability and pathways

These differences contribute to distinct chemical and biological properties, potentially making each compound valuable for specific research applications. The five-membered pyrrolidine ring in our target compound likely confers different conformational properties compared to six-membered analogs (piperidine or morpholine derivatives).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume